Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is known for its unique structural features, which include a pyrrolo[2,3-D]pyrimidine core substituted with an ethyl ester and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as oxone or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Zinc dust (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted pyrrolo[2,3-D]pyrimidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated pyrrolo[2,3-D]pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) and tyrosine kinases.
Biological Research: The compound is used in the study of cell signaling pathways and cancer biology due to its ability to modulate kinase activity.
Pharmaceutical Development: It is a key intermediate in the development of anticancer drugs and other therapeutic agents.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate can be compared with other pyrrolo[2,3-D]pyrimidine derivatives such as:
Ribociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.
Palbociclib: Another CDK4/6 inhibitor with a similar mechanism of action.
Dihydroartemisinin-pyrrolo[2,3-D]pyrimidine: A derivative with significant antiproliferative effects against breast cancer cells.
These compounds share a common pyrrolo[2,3-D]pyrimidine core but differ in their substituents, which confer unique biological activities and therapeutic potentials.
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-4-11-7-5(6)3-12-9(10)13-7/h3-4H,2H2,1H3,(H,11,12,13) |
InChI Key |
CGBHTXJBCVXWGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC(=NC=C12)Cl |
Origin of Product |
United States |
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